molecular formula C16H13Cl2NO B4276971 2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide

2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide

Cat. No.: B4276971
M. Wt: 306.2 g/mol
InChI Key: JGNNAFFWXJOMSL-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with two chlorine atoms at the 2 and 6 positions and an indene moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzoyl chloride and 2,3-dihydro-1H-indene.

    Formation of Benzamide: The 2,6-dichlorobenzoyl chloride is reacted with 2,3-dihydro-1H-indene in the presence of a base such as triethylamine to form the desired benzamide compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The indene moiety can undergo oxidation to form indanone derivatives or reduction to form fully saturated indane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Indanone derivatives.

    Reduction Products: Indane derivatives.

Scientific Research Applications

2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used as a building block for the synthesis of advanced materials, including organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of benzamide derivatives with various biological targets.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indene moiety and the chlorine substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichlorobenzamide: Lacks the indene moiety, making it less complex and potentially less active in certain applications.

    N-(2,3-dihydro-1H-inden-5-yl)benzamide: Lacks the chlorine substituents, which may affect its reactivity and binding properties.

Uniqueness

2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is unique due to the presence of both the indene moiety and the chlorine substituents. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-13-5-2-6-14(18)15(13)16(20)19-12-8-7-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNNAFFWXJOMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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